molecular formula C10H21B B14481439 Borane, (2-methyl-2-propenyl)dipropyl- CAS No. 67570-19-8

Borane, (2-methyl-2-propenyl)dipropyl-

Cat. No.: B14481439
CAS No.: 67570-19-8
M. Wt: 152.09 g/mol
InChI Key: WUFYDXXSDUOIFR-UHFFFAOYSA-N
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Description

Borane, (2-methyl-2-propenyl)dipropyl- is an organoboron compound that features a boron atom bonded to a 2-methyl-2-propenyl group and two propyl groups. This compound is part of a broader class of boranes, which are known for their diverse applications in organic synthesis, particularly in hydroboration reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Borane, (2-methyl-2-propenyl)dipropyl- typically involves the reaction of borane (BH3) with 2-methyl-2-propenyl and propyl groups under controlled conditions. One common method is the hydroboration of 2-methyl-2-propenyl with borane-tetrahydrofuran complex (BH3-THF), followed by the addition of propyl groups. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of Borane, (2-methyl-2-propenyl)dipropyl- often involves large-scale hydroboration processes using borane-dimethyl sulfide complex (BH3-DMS) due to its stability and ease of handling. The reaction conditions are optimized to maximize yield and purity, often involving the use of inert atmospheres and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

Borane, (2-methyl-2-propenyl)dipropyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: The boron atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: The compound itself can be used as a reducing agent in the presence of catalysts like palladium or platinum.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organolithium compounds are often used.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Alcohols or amines, depending on the substrate.

    Substitution: Various organoboron compounds with different functional groups.

Scientific Research Applications

Borane, (2-methyl-2-propenyl)dipropyl- has several applications in scientific research:

    Chemistry: Used in hydroboration reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Borane, (2-methyl-2-propenyl)dipropyl- involves the formation of a transient boron-hydrogen complex that can interact with various substrates. The boron atom acts as an electrophile, facilitating the addition of hydrogen to alkenes or alkynes. This process is often catalyzed by transition metals such as palladium or platinum, which enhance the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Borane-tetrahydrofuran complex (BH3-THF)
  • Borane-dimethyl sulfide complex (BH3-DMS)
  • Diborane (B2H6)
  • Decaborane (B10H14)

Uniqueness

Borane, (2-methyl-2-propenyl)dipropyl- is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in hydroboration reactions. Unlike simpler boranes, its 2-methyl-2-propenyl group provides steric hindrance that can influence the outcome of reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

67570-19-8

Molecular Formula

C10H21B

Molecular Weight

152.09 g/mol

IUPAC Name

2-methylprop-2-enyl(dipropyl)borane

InChI

InChI=1S/C10H21B/c1-5-7-11(8-6-2)9-10(3)4/h3,5-9H2,1-2,4H3

InChI Key

WUFYDXXSDUOIFR-UHFFFAOYSA-N

Canonical SMILES

B(CCC)(CCC)CC(=C)C

Origin of Product

United States

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